1,4-Dichlorohexane

Description

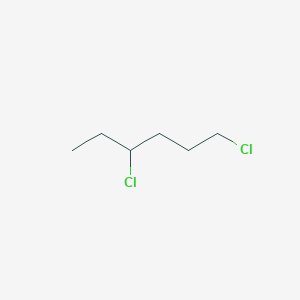

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-2-6(8)4-3-5-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBRHRAWRVZUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dichlorohexane: Chemical Properties and Data

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-dichlorohexane, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Data

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1][2] Its structure and key identifiers are provided below.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50635-35-3 |

| Molecular Formula | C₆H₁₂Cl₂ |

| Molecular Weight | 155.06 g/mol |

| Canonical SMILES | CCC(CCCCl)Cl |

| InChI Key | QUBRHRAWRVZUFZ-UHFFFAOYSA-N |

Table 2: Physical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Boiling Point (estimated) | 175.06 °C | LookChem |

| Melting Point (estimated) | -48.02 °C | LookChem |

| Density (estimated) | 1.0805 g/cm³ | LookChem |

| Refractive Index (estimated) | 1.4313 | LookChem |

| LogP (estimated) | 3.02280 | LookChem |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -26.66 kJ/mol (calculated) | Cheméo[3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -203.93 kJ/mol (calculated) | Cheméo[3] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the chlorination of the corresponding diol using hydrogen chloride or thionyl chloride.

Method 1: From Hexane-1,4-diol (B92695) using Hydrogen Chloride

This protocol is adapted from a general method for the synthesis of dichloroalkanes.

Materials:

-

Hexane-1,4-diol

-

Ammonium (B1175870) chloride (catalyst)

-

Concentrated Hydrochloric Acid or Hydrogen Chloride gas

-

Water

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a reaction flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, combine hexane-1,4-diol, water, and a catalytic amount of ammonium chloride.

-

Heat the mixture to 50-60 °C with stirring.

-

Introduce a steady stream of hydrogen chloride gas into the reaction mixture. Alternatively, add concentrated hydrochloric acid dropwise.

-

Continue the reaction under reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation.

Method 2: From Hexane-1,4-diol using Thionyl Chloride

This method is adapted from the synthesis of 1-chlorohexane.[4]

Materials:

-

Hexane-1,4-diol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a catalyst and acid scavenger)

-

Anhydrous diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve hexane-1,4-diol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the stirred solution. A small amount of pyridine can be added to catalyze the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Cool the reaction mixture and slowly pour it into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of haloalkanes.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

The concentration should be in the range of 1-10 µg/mL.

GC Conditions (suggested):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold at 200 °C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Analysis: The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The Kovats retention index can also be used for identification.[1]

References

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-dichlorohexane, a valuable chemical intermediate. The document details a feasible synthetic route, comprehensive purification protocols, and the necessary safety precautions. All quantitative data is presented in clear, tabular formats, and key processes are visualized using workflow diagrams.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the dichlorination of 1,4-hexanediol. This method, analogous to the synthesis of other dichloroalkanes from their corresponding diols, involves the reaction of the diol with a chlorinating agent. A robust and scalable method utilizes hydrogen chloride gas in the presence of a catalyst.

Proposed Synthetic Pathway: Chlorination of 1,4-Hexanediol

The primary proposed route for the synthesis of this compound is the reaction of 1,4-hexanediol with hydrogen chloride gas. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the diol are replaced by chlorine atoms.

Reaction:

HO-(CH₂)₂-CH(OH)-CH₂-CH₃ + 2 HCl → Cl-(CH₂)₂-CH(Cl)-CH₂-CH₃ + 2 H₂O

A patent describing the synthesis of similar dichloroalkanes such as 1,6-dichlorohexane (B1210651) from 1,6-hexanediol (B165255) suggests that this method is high-yielding.[1]

Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for this compound.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of analogous dichloroalkanes.[1]

Materials:

-

1,4-Hexanediol

-

Ammonium Chloride (catalyst)

-

Water (solvent)

-

Hydrogen Chloride gas

Equipment:

-

1000 mL three-necked round-bottom flask

-

Reflux condenser

-

Oil-water separator

-

Gas inlet tube

-

Stirrer

-

Heating mantle

-

Thermometer

Procedure:

-

To the 1000 mL reaction flask equipped with a stirrer, reflux condenser, and oil-water separator, add 400 g of water, 5 g of ammonium chloride, and 1 mole of 1,4-hexanediol.

-

Begin stirring and heat the mixture to 50 °C.

-

Introduce a steady stream of hydrogen chloride gas into the reaction mixture.

-

Continue the introduction of HCl gas as the reaction solution turns from clear to milky white.

-

Increase the temperature to 110 °C and maintain a gentle reflux for 3 hours. The molar ratio of diol to HCl gas should be approximately 1:2.5.

-

As the reaction proceeds, the product, this compound, will form an upper organic layer in the oil-water separator.

-

The lower aqueous phase is refluxed back into the reaction flask.

-

After the reaction is complete, collect the upper organic layer of crude this compound.

Quantitative Data for Synthesis

The following table summarizes the typical quantities and conditions for the synthesis of this compound based on analogous reactions.[1]

| Parameter | Value |

| Reactants | |

| 1,4-Hexanediol | 1 mole (approx. 118.17 g) |

| Hydrogen Chloride (gas) | 2.5 moles |

| Ammonium Chloride | 5 g |

| Water | 400 g |

| Reaction Conditions | |

| Initial Temperature | 50 °C |

| Reflux Temperature | 110 °C |

| Reaction Time | 3 hours |

| Expected Product | |

| Theoretical Yield | Approx. 155.07 g |

| Purity (crude) | >99% (based on analogous reactions) |

Purification of this compound

The crude this compound obtained from the synthesis can be purified to a high degree using fractional distillation. This method is effective for separating the desired product from any unreacted starting materials, byproducts, and residual solvent.

Purification Protocol: Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Thermometer

-

Vacuum source (optional, for reduced pressure distillation)

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Begin heating the distillation flask gently.

-

Monitor the temperature at the head of the fractionating column.

-

Collect any low-boiling fractions (e.g., residual water or other volatile impurities) in a separate receiving flask.

-

The main fraction of this compound should be collected at its boiling point. The boiling point of this compound is not explicitly stated in the search results, but for similar dichloroalkanes, it is expected to be in the range of 170-190 °C at atmospheric pressure.

-

Continue distillation until the temperature either drops or rises significantly, indicating that the main product has been collected.

-

For higher purity, a second fractional distillation can be performed.

Purification Workflow

Caption: Figure 2: Purification Workflow for this compound.

Physical and Chemical Properties

The following table lists key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [2] |

| Molecular Weight | 155.06 g/mol | [2] |

| CAS Number | 50635-35-3 | [2] |

| Boiling Point | Not explicitly available in search results | |

| Density | Not explicitly available in search results | |

| Appearance | Expected to be a colorless liquid |

Safety Precautions

Working with chlorinated hydrocarbons and strong acids requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Handling of Reagents: Hydrogen chloride gas is corrosive and toxic. Handle with extreme care. 1,4-Hexanediol may be irritating.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide outlines a practical and efficient method for the synthesis and purification of this compound. The dichlorination of 1,4-hexanediol using hydrogen chloride gas offers a high-yield pathway to the crude product, which can then be purified to a high degree by fractional distillation. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this chemical transformation. Further optimization of reaction conditions may be possible to improve yield and purity.

References

An In-depth Technical Guide to 1,4-Dichlorohexane (CAS: 50635-35-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorohexane is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1][2] Its bifunctional nature, possessing two chlorine atoms on the hexane (B92381) backbone, makes it a potential intermediate in various organic syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, reactivity, and safety information, with a focus on its potential, though currently undocumented, applications in drug development as a bifunctional alkylating agent.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 155.07 g/mol .[1][3] While extensive experimental data is limited, a compilation of its known and estimated properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50635-35-3 | [1][2] |

| Molecular Formula | C₆H₁₂Cl₂ | [1][3] |

| Molecular Weight | 155.07 g/mol | [1][3] |

| Boiling Point (estimated) | 175.06 °C | [3] |

| Melting Point (estimated) | -48.02 °C | [3] |

| Density (estimated) | 1.0805 g/cm³ | [3] |

| Refractive Index (estimated) | 1.4313 | [3] |

| LogP (estimated) | 3.02280 | [3] |

Synthesis and Experimental Protocols

From 1,4-Hexanediol

One plausible synthetic route is the conversion of 1,4-hexanediol using a chlorinating agent. A patented method for the synthesis of various dichloroalkanes from their corresponding diols involves the use of hydrogen chloride gas.[4]

Experimental Protocol (Adapted from a General Procedure for Dichloroalkanes): [4]

-

Apparatus Setup: A 1000 mL three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and an oil-water separator.

-

Charging the Reactor: Charge the flask with 1,4-hexanediol (1 mole), water (400 g), and a catalytic amount of ammonium (B1175870) chloride (e.g., 1-1.6% of the diol's weight).

-

Initial Heating: Stir the mixture and heat to 50-60 °C.

-

Introduction of HCl Gas: Begin bubbling hydrogen chloride gas through the reaction mixture. The clear solution will turn milky white.

-

Reflux: Continue the introduction of HCl gas and increase the temperature to initiate reflux (around 100-110 °C).

-

Reaction Monitoring and Product Collection: The reaction is typically carried out for 3-5 hours. As the reaction progresses, an organic layer of this compound will separate in the oil-water separator. The lower aqueous phase is returned to the reaction flask, while the upper organic layer is collected.

-

Purification: The collected organic layer should be washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and purified by fractional distillation under reduced pressure.

Diagram of the Synthetic Workflow:

Spectroscopic Data

Detailed spectroscopic data for this compound is sparse in the literature. The following sections provide expected spectral characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons. The protons on the carbons bearing the chlorine atoms (C1 and C4) would be the most deshielded.

13C NMR: The carbon NMR spectrum would show six distinct signals. The carbons attached to the chlorine atoms (C1 and C4) would be significantly downfield compared to the other carbons in the chain.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Estimated)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C1-H | 3.8 - 4.2 | 60 - 65 |

| C2-H₂ | 1.6 - 2.0 | 30 - 35 |

| C3-H₂ | 1.4 - 1.8 | 25 - 30 |

| C4-H | 3.9 - 4.3 | 65 - 70 |

| C5-H₂ | 1.5 - 1.9 | 35 - 40 |

| C6-H₃ | 0.9 - 1.1 | 10 - 15 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed, with relative intensities depending on the isotopic abundance of ³⁵Cl and ³⁷Cl.

Expected Fragmentation Pattern:

-

Loss of HCl: A peak corresponding to [M - 36]⁺.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.

-

Loss of a chlorine radical: A peak corresponding to [M - 35]⁺ or [M - 37]⁺.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, the spectrum of the related 1,6-dichlorohexane (B1210651) shows characteristic C-H stretching and bending vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 2850-3000 | C-H stretching (alkane) |

| 1450-1470 | C-H bending (methylene) |

| 1370-1380 | C-H bending (methyl) |

| 650-800 | C-Cl stretching |

Reactivity

As a dichloroalkane, this compound is expected to undergo nucleophilic substitution reactions at the two carbon atoms bearing the chlorine atoms. The reactivity will be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Diagram of a Representative Nucleophilic Substitution Reaction:

References

- 1. This compound | C6H12Cl2 | CID 521287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]

- 5. Here 14 dichlorohexane 1 mole + NaI 1 molexrightarrowAcetone class 11 chemistry CBSE [vedantu.com]

Spectroscopic Analysis of 1,4-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dichlorohexane, a halogenated alkane of interest in various chemical research and development sectors. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic information for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are generated using established algorithms and provide valuable insights into the structural characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and should be considered as estimations.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Multiplet | 1H | H-4 |

| ~3.65 | Triplet | 2H | H-1 |

| ~2.0 - 1.8 | Multiplet | 4H | H-2, H-5 |

| ~1.7 - 1.5 | Multiplet | 4H | H-3, H-6 |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~65.0 | C-4 |

| ~45.0 | C-1 |

| ~35.0 | C-5 |

| ~30.0 | C-3 |

| ~28.0 | C-2 |

| ~25.0 | C-6 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H Stretch (alkane) |

| 1470-1430 | Medium | C-H Bend (alkane) |

| 750-650 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Abundance | Proposed Fragment |

| 154/156/158 | Low | [M]⁺ (Molecular Ion) |

| 119/121 | Medium | [M-Cl]⁺ |

| 93/95 | High | [C₄H₈Cl]⁺ |

| 62/64 | Medium | [C₃H₅Cl]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-80 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a single drop of neat this compound directly onto the crystal.

Data Acquisition (FT-IR):

-

Method: Fourier Transform Infrared (FT-IR) Spectroscopy.

-

Mode: Attenuated Total Reflectance (ATR).

-

Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) into the GC inlet.

GC Conditions (Example):

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

MS Conditions (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-200.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a potential fragmentation pathway for this compound in mass spectrometry.

Caption: Workflow for Spectroscopic Analysis.

Caption: Key Mass Spec Fragmentation Pathways.

Solubility of 1,4-Dichlorohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dichlorohexane in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the principles of solubility for this compound class and provides a detailed, generalized experimental protocol for its determination.

Principles of Solubility

This compound, a member of the haloalkane family, is generally soluble in organic solvents.[1] This solubility is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are likely to be miscible.[2] The primary intermolecular forces at play in both this compound and common organic solvents are London dispersion forces and dipole-dipole interactions.[3][2]

The carbon-chlorine bonds in this compound are polarized, creating a molecular dipole. This allows for favorable dipole-dipole interactions with polar organic solvents.[4] Additionally, as a molecule with a hydrocarbon backbone, it experiences London dispersion forces, which are the primary forces of attraction in nonpolar solvents. Consequently, this compound is expected to dissolve well in a range of organic solvents, from nonpolar solvents like hexane (B92381) and toluene (B28343) to more polar solvents like acetone (B3395972) and ethanol.[3][2] While haloalkanes are generally soluble in organic solvents, they are only slightly soluble in water due to the high energy cost of breaking the strong hydrogen bonds between water molecules.[3][1]

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely used and reliable shake-flask method.[5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Calibrated flasks or vials with airtight seals

-

Syringes and filters (chemically resistant to the solvent)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector)

-

Volumetric glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solute is crucial to ensure that saturation is reached.

-

Prepare several such flasks for replicate measurements.

-

-

Equilibration:

-

Place the sealed flasks in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may need to be determined empirically, but 24 to 72 hours is a common timeframe.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle, forming a distinct layer. This step should also be performed at the controlled temperature to prevent changes in solubility.

-

-

Sampling:

-

Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved micro-droplets of this compound.

-

-

Quantification:

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical technique) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Repeat the experiment at different temperatures if a solubility curve is desired.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,4-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,4-dichlorohexane. Due to a scarcity of direct experimental values for this specific isomer, this document combines calculated data, relevant experimental data from closely related compounds, and detailed, generalized experimental protocols. This approach offers a robust framework for understanding and estimating the thermochemical behavior of this compound.

Core Thermochemical Data

The following tables summarize the known quantitative thermochemical data for this compound and its isomers. For comparative purposes, experimental data for 1,6-dichlorohexane (B1210651) is also included.

Table 1: Calculated Thermochemical Properties of this compound

| Property | Value | Units | Source |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -26.66 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation (Gas, 298.15 K) | -203.93 | kJ/mol | Joback Calculated Property |

Table 2: Experimental Reaction Thermochemistry Involving this compound

| Reaction | Enthalpy of Reaction (ΔrH°) | Units | Phase | Source |

| 1,3-Dichlorohexane ⇌ this compound | -2.2 ± 0.1 | kJ/mol | Liquid | Rozhnov, Cherkasova, et al., 1975 |

Table 3: Experimental Thermochemical Data for Dichlorohexane Isomers

| Compound | Property | Value | Units | Phase | Source |

| 1,6-Dichlorohexane | Constant Pressure Heat Capacity (Cp) | 239.57 | J/(mol·K) | Liquid | Lainez, Grolier, et al., 1985[1] |

Experimental Protocols

Determination of Enthalpy of Reaction by Calorimetry

The enthalpy of a chemical reaction, such as an isomerization or decomposition, can be determined using a solution calorimeter.

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of heat, either via an electric heater or a reaction with a known enthalpy change.

-

Sample Preparation: A known mass of this compound is placed in a sealed ampoule. The calorimeter vessel is charged with a suitable solvent.

-

Reaction Initiation: Once thermal equilibrium is established, the ampoule is broken to initiate the reaction.

-

Temperature Measurement: The temperature change of the solvent is carefully monitored over time until the reaction is complete and thermal equilibrium is re-established.

-

Calculation: The enthalpy of the reaction is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the reactant.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.

Methodology:

-

Sample Preparation: A known mass of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of the standard.

Determination of Enthalpy of Vaporization by Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of this compound as a function of temperature.

Methodology:

-

Apparatus: A static or dynamic vapor pressure apparatus is used. For low-volatility substances, a Knudsen effusion method may be employed.

-

Sample Degassing: The sample of this compound is thoroughly degassed to remove any volatile impurities.

-

Vapor Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured at a series of controlled temperatures.

-

Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure and temperature data. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔHvap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔHvap) can be calculated.

Visualizations

Experimental Workflow for Calorimetry

The following diagram illustrates a typical workflow for determining the enthalpy of a reaction using solution calorimetry.

Caption: Workflow for determining reaction enthalpy via calorimetry.

Relationship Between Key Thermochemical Properties

This diagram illustrates the fundamental relationships between enthalpy (H), entropy (S), and Gibbs free energy (G), which are central to understanding the spontaneity and energy changes of chemical processes.

Caption: Interrelation of core thermochemical state functions.

References

Safety and Handling of 1,4-Dichlorohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 1,4-dichlorohexane. Due to a significant lack of specific toxicological and safety data for this compound in publicly available literature, this guide extrapolates potential hazards and handling protocols based on information available for analogous compounds, such as other dichlorohexane isomers and short-chain chlorinated alkanes. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before any use of this chemical.

Introduction

This compound is a halogenated alkane with the molecular formula C₆H₁₂Cl₂. While specific applications and detailed toxicological data are not well-documented, its structural similarity to other chlorinated hydrocarbons suggests that it should be handled with significant care. This guide synthesizes the available data for this compound and provides inferred safety and handling procedures based on general principles for volatile organic compounds (VOCs) and specific information on analogous chlorinated alkanes.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior and potential for exposure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂Cl₂ |

| Molecular Weight | 155.07 g/mol |

| CAS Number | 56375-88-3 |

| Boiling Point | 174.7 °C at 760 mmHg (estimated)[1] |

| Flash Point | 57.1 °C (estimated)[1] |

| Density | 1.028 g/cm³ (estimate)[1] |

| Vapor Pressure | 1.6 mmHg at 25 °C (estimate)[1] |

| Solubility | Insoluble in water (inferred). Soluble in many organic solvents. |

| Appearance | Colorless liquid (inferred). |

Hazard Identification and Toxicological Profile

Chlorinated alkanes as a class of compounds are known to pose several health risks. Short-chain chlorinated paraffins are recognized as persistent, bioaccumulative, and toxic to aquatic organisms.[2] They have been associated with toxicity to the liver, kidneys, and thyroid in animal studies. Some chlorinated hydrocarbons are also considered potential carcinogens.[3]

Potential Routes of Exposure:

-

Inhalation: Due to its estimated vapor pressure, inhalation of vapors is a potential route of exposure, especially in poorly ventilated areas or at elevated temperatures.

-

Skin Contact: Dermal absorption is a common route of exposure for many chlorinated solvents. Prolonged or repeated contact can lead to skin irritation and dermatitis.[4]

-

Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.

-

Ingestion: While less likely in a laboratory setting, accidental ingestion could lead to gastrointestinal irritation and systemic toxicity.

Potential Health Effects:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory system.[5] High concentrations of vapors may lead to central nervous system depression, with symptoms such as dizziness, headache, and nausea.[4]

-

Chronic Effects: Long-term exposure to chlorinated alkanes has been linked to liver and kidney damage.[6] Some chlorinated paraffins are reasonably anticipated to be carcinogens.[3]

Experimental Protocols for Toxicity Assessment (General)

Due to the absence of specific experimental data for this compound, this section outlines general methodologies for assessing the toxicity of halogenated hydrocarbons.

Acute Oral Toxicity (e.g., OECD Guideline 423):

-

Animal Model: Typically rats or mice.

-

Dosage: A single dose of the substance is administered by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.

-

Endpoint: Determination of the LD50 (the dose lethal to 50% of the test population).

Acute Dermal Toxicity (e.g., OECD Guideline 402):

-

Animal Model: Rats, rabbits, or guinea pigs.

-

Application: The substance is applied to a shaved area of the skin.

-

Observation: The application site is observed for irritation, and the animals are monitored for systemic toxicity and mortality for 14 days.

-

Endpoint: Determination of the dermal LD50.

Acute Inhalation Toxicity (e.g., OECD Guideline 403):

-

Animal Model: Typically rats.

-

Exposure: Animals are exposed to the substance as a vapor or aerosol in an inhalation chamber for a defined period (e.g., 4 hours).

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for up to 14 days.

-

Endpoint: Determination of the LC50 (the concentration lethal to 50% of the test population).

Skin Irritation/Corrosion (e.g., OECD Guideline 404):

-

Animal Model: Typically albino rabbits.

-

Application: A small amount of the substance is applied to a shaved patch of skin under a gauze patch.

-

Observation: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals.

-

Endpoint: Classification of the substance as a skin irritant or corrosive.

Handling and Storage

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may offer limited protection; for prolonged or direct contact, it is advisable to use more resistant materials such as Viton® or to double-glove.[7] Always inspect gloves for tears or holes before use.

-

Lab Coat: A chemical-resistant lab coat should be worn. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit-testing and training.

Storage:

-

Store this compound in a tightly sealed, properly labeled container.[8]

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

First Aid Measures

In the event of exposure, immediate action is crucial.

General Advice: Move the victim from the hazardous area. If symptoms persist, seek medical attention and provide the Safety Data Sheet (if available) to the medical professional.

-

Inhalation:

-

Remove the individual to fresh air immediately.[5]

-

If breathing is difficult, administer oxygen.

-

If breathing has stopped, provide artificial respiration.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately flush the skin with copious amounts of water for at least 15 minutes.[5]

-

Remove contaminated clothing and shoes while rinsing.

-

If skin irritation develops or persists, seek medical attention.

-

Wash contaminated clothing before reuse.

-

-

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.[5]

-

Rinse the mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Accidental Release and Firefighting Measures

Accidental Release:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[8]

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4][8] Do not use combustible materials like sawdust.[4]

-

Cleanup: Wearing appropriate PPE, collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]

-

Decontamination: Clean the spill area thoroughly with soap and water.

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including hydrogen chloride and carbon monoxide.[8] Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[8]

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key safety and emergency response workflows.

Caption: Workflow for Safely Handling this compound.

Caption: First Aid Response to this compound Exposure.

Caption: Protocol for Responding to a this compound Spill.

Conclusion

While specific data for this compound is limited, the information available for analogous chlorinated alkanes indicates that it should be treated as a hazardous chemical. Researchers, scientists, and drug development professionals must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. In the absence of comprehensive toxicological data, a cautious and conservative approach to handling and storage is essential to ensure a safe laboratory environment. Further research into the specific toxicological properties of this compound is highly recommended.

References

- 1. 1,3-Dichlorohexane|lookchem [lookchem.com]

- 2. epa.gov [epa.gov]

- 3. greenspec.co.uk [greenspec.co.uk]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. benchchem.com [benchchem.com]

Unlocking Potential: A Technical Guide to the Research Applications of 1,4-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current and potential research applications of 1,4-dichlorohexane. This versatile chloroalkane serves as a valuable tool in various scientific domains, from fundamental physicochemical studies to its prospective role in the synthesis of novel materials and pharmaceutical intermediates. This document outlines its known applications, presents key data, and offers insights into experimental designs.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.06 g/mol | [1][2] |

| CAS Number | 50635-35-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point (Predicted) | Not available in search results. | |

| Density (Predicted) | Not available in search results. | |

| Kovats Retention Index | 1419 (Standard polar column, PEG-20M at 90°C) | [3] |

| 1034 (Standard non-polar column) | [1] | |

| 1058 (Semi-standard non-polar column) | [1] |

Research Applications

The unique structural characteristics of this compound, featuring two chlorine atoms on a flexible hexane (B92381) chain, open up a range of applications in organic synthesis, polymer chemistry, and electrochemistry.

Organic Synthesis

This compound is a difunctional electrophile, making it a useful building block for the synthesis of various organic molecules, particularly heterocyclic compounds and long-chain functionalized alkanes. The two chlorine atoms can be substituted by a variety of nucleophiles, allowing for the construction of more complex molecular architectures.

One of the potential, though less common, applications is in the synthesis of adiponitrile (B1665535) (hexanedinitrile), a key precursor to nylon 6,6. While modern industrial synthesis of adiponitrile predominantly relies on the hydrocyanation of butadiene or the electrolytic hydrodimerization of acrylonitrile, older methods involved the reaction of dichlorinated alkanes with cyanide salts.[4][5]

The logical workflow for such a synthesis is depicted below.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF).

-

Reagent Addition: Add a stoichiometric excess (typically 2.2-2.5 equivalents) of the nucleophile (e.g., sodium cyanide) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent, and maintain for a period determined by reaction monitoring (e.g., via TLC or GC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography.

Polymer Chemistry

Dichloroalkanes are known to be used as crosslinking agents in the synthesis of polymers.[6] In a process like Friedel-Crafts alkylation, a dichloroalkane can react with aromatic polymers, such as polystyrene, in the presence of a Lewis acid catalyst to form covalent bonds between polymer chains, thereby creating a crosslinked network.[7][8] This modification can significantly alter the physical properties of the polymer, such as its mechanical strength, thermal stability, and solvent resistance. While specific studies detailing the use of this compound for this purpose are not prominent, its potential as a crosslinking agent is chemically plausible.

The diagram below illustrates the general principle of polymer crosslinking using a dichloroalkane.

Electrochemical Studies

A significant research application of this compound is its use as an organic solvent in electrochemical studies, particularly in ion-transfer voltammetry at the interface of two immiscible electrolyte solutions (ITIES).[3] Compared to more commonly used solvents like 1,2-dichloroethane, longer-chain dichloroalkanes such as 1,6-dichlorohexane (B1210651) and 1,4-dichlorobutane (B89584) have been shown to offer a wider potential window.[9] This wider window is crucial for studying the transfer of a broader range of cations and anions across the liquid-liquid interface. Although the cited study focuses on 1,4-dichlorobutane and 1,6-dichlorohexane, the principles are directly applicable to this compound.

The experimental setup for such a study is visualized in the following workflow diagram.

Based on similar studies with other dichloroalkanes[9], a representative protocol for using this compound in ion-transfer voltammetry would be:

-

Preparation of Solutions:

-

Aqueous Phase: Prepare an aqueous solution of a hydrophilic salt, for example, 0.05 M Li₂SO₄.

-

Organic Phase: Prepare a solution of a lipophilic supporting electrolyte, such as 0.1 M tetraoctylammonium tetrakis(4-chlorophenyl)borate, dissolved in this compound. The ion of interest for transfer studies would also be added to either the aqueous or organic phase, depending on its nature.

-

-

Electrochemical Cell Assembly:

-

Construct a four-electrode electrochemical cell.

-

Place the organic phase in the bottom of the cell and carefully layer the aqueous phase on top to create a well-defined liquid-liquid interface.

-

Two reference electrodes (e.g., Ag/AgCl) are placed in the aqueous and organic phases, and two counter electrodes (e.g., platinum wire) are also placed in each phase.

-

-

Voltammetric Measurement:

-

Connect the electrodes to a potentiostat.

-

Perform cyclic voltammetry by scanning the potential across the interface and measuring the resulting current.

-

The resulting voltammogram will show peaks corresponding to the transfer of specific ions across the interface. The midpoint potential of these peaks provides thermodynamic information about the ion transfer process.

-

Conclusion and Future Outlook

This compound is a chemical with established, albeit not extensively documented, utility in specialized research areas. Its primary applications lie in fundamental studies of thermodynamics and electrochemistry, where its properties as a solvent are advantageous. While its role in mainstream organic synthesis and polymer chemistry is less defined, the fundamental reactivity of its two chloro-functional groups suggests significant untapped potential.

For researchers in drug development, while not a direct pharmaceutical ingredient, this compound could serve as a precursor for synthesizing novel heterocyclic scaffolds or as a tool for studying the transport of potential drug molecules across biological membrane mimics in electrochemical setups.

Further research into the reaction kinetics and yields for various nucleophilic substitutions, as well as a more thorough investigation into its efficacy as a crosslinking agent for different polymer systems, would be highly beneficial in expanding the practical applications of this compound. As with any halogenated organic compound, appropriate safety precautions and handling procedures are paramount in all experimental work.

References

- 1. This compound | C6H12Cl2 | CID 521287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound (C6H12Cl2)|CAS 50635-35-3 [benchchem.com]

- 4. Adiponitrile - Wikipedia [en.wikipedia.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. Ion-transfer voltammetry at 1,6-dichlorohexane|water and 1,4-dichlorobutane|water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Dichlorohexane in Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the introduction of alkyl substituents onto aromatic rings.[1][2] This electrophilic aromatic substitution reaction is of paramount importance in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries.[3][4] The use of dihaloalkanes, such as 1,4-dichlorohexane, as alkylating agents in Friedel-Crafts reactions opens up possibilities for both intermolecular and intramolecular transformations, leading to the synthesis of complex carbocyclic frameworks.

This document provides detailed application notes and protocols for the use of this compound in Friedel-Crafts alkylation, with a focus on its potential for both diarylation and intramolecular cyclization to form valuable tetralin derivatives. Tetralin scaffolds are prevalent in a variety of biologically active natural products and synthetic pharmaceuticals.

Reaction Mechanisms and Pathways

The Friedel-Crafts alkylation of an aromatic compound with this compound, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), can proceed through two primary pathways: intermolecular alkylation and intramolecular cyclization.[5][6]

1. Intermolecular Alkylation:

In this pathway, one of the chlorine atoms of this compound is activated by the Lewis acid to form a carbocation or a carbocation-like complex.[7] This electrophile then attacks the aromatic ring to form a mono-alkylated intermediate, 1-chloro-4-phenylhexane (assuming benzene (B151609) is the aromatic substrate). This intermediate can then undergo a second Friedel-Crafts reaction with another molecule of the aromatic compound to yield a diarylhexane product. However, due to the potential for intramolecular cyclization, this pathway is often a minor route, especially when reaction conditions are optimized for cyclization.

2. Intramolecular Cyclization (Cyclialkylation):

This is often the preferred and more synthetically useful pathway. Following the initial intermolecular alkylation to form 1-chloro-4-phenylhexane, the second chlorine atom on the alkyl chain can be activated by the Lewis acid. The tethered aromatic ring then acts as an internal nucleophile, attacking the resulting carbocation to form a six-membered ring. This intramolecular reaction is generally favored for the formation of five- and six-membered rings.[5][8] The final product is a tetralin derivative.

Quantitative Data Summary

While specific quantitative data for the Friedel-Crafts reaction of this compound is not extensively reported, data from analogous reactions with similar dihaloalkanes and intramolecular cyclizations can provide valuable insights into expected outcomes. The yield of the cyclized product is influenced by factors such as the choice of Lewis acid, solvent, reaction temperature, and the nature of the aromatic substrate.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Benzene | 1,4-Dichlorobutane | AlCl₃ | Benzene | Reflux | - | 1,4-Diphenylbutane, Tetralin | - | [6] |

| 4-Phenyl-1-butanol | - | H₃PO₄ | - | - | - | Tetralin | 50 | [8] |

| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ | Acetic Acid | RT | 0.25 | 1,4-Di-t-butyl-2,5-dimethoxybenzene | High | - |

| Benzene | 2-Chlorobutane | AlCl₃ | Benzene | <10 | 1 | 1,4-di(butan-2-yl)benzene | - | [6] |

Note: The table above includes data from analogous reactions to provide a general expectation of reaction conditions and outcomes. Yields are highly dependent on specific experimental parameters and may require optimization.

Experimental Protocols

The following protocols are generalized based on established procedures for Friedel-Crafts alkylation and intramolecular cyclization reactions.[6] Optimization may be necessary to achieve desired yields and product selectivity.

Protocol 1: Synthesis of Tetralin Derivatives via Intramolecular Cyclization

This protocol is designed to favor the intramolecular cyclization of the intermediate formed from the reaction of an aromatic compound with this compound.

Materials:

-

Aromatic compound (e.g., benzene, toluene)

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Ice-water bath

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add the aromatic compound (e.g., 2 equivalents) and the anhydrous solvent (e.g., DCM).

-

Catalyst Addition: Cool the flask in an ice-water bath. To the stirred solution, slowly and portion-wise add anhydrous aluminum chloride (1.1 equivalents).

-

Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in the anhydrous solvent in the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold 1M HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the desired tetralin derivative.

Applications in Drug Development and Organic Synthesis

The use of this compound in Friedel-Crafts alkylation provides a valuable route to the synthesis of various carbocyclic structures that are important in medicinal chemistry and materials science.

-

Synthesis of Tetralin Scaffolds: As detailed in the protocols, the intramolecular cyclization pathway leads to the formation of tetralin derivatives. The tetralin motif is a privileged structure found in numerous biologically active compounds, including ligands for various receptors and enzyme inhibitors.

-

Linkers for Bivalent Ligands: The intermolecular diarylation pathway, although potentially less favored, can be utilized to synthesize flexible diarylhexane linkers. These linkers are of interest in the design of bivalent ligands that can simultaneously interact with two binding sites on a biological target.

-

Building Blocks for Polycyclic Aromatic Hydrocarbons: The resulting alkylated aromatic compounds can serve as versatile intermediates for the synthesis of more complex polycyclic aromatic hydrocarbons through subsequent cyclization and aromatization reactions.

Safety Precautions

-

Lewis Acids: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a dry environment, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Solvents: Dichloromethane and carbon disulfide are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Reaction Quenching: The quenching of the reaction with water or acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in an ice bath and within a fume hood.

Conclusion

The Friedel-Crafts alkylation using this compound offers a versatile synthetic strategy for accessing both diarylalkanes and, more significantly, tetralin derivatives through intramolecular cyclization. The preference for the formation of a six-membered ring makes this a valuable tool for the construction of these important carbocyclic frameworks. While specific quantitative data for this compound is limited, the general principles of Friedel-Crafts reactions and the provided protocols based on analogous transformations offer a solid foundation for researchers to explore and optimize these reactions for their specific synthetic targets in drug development and other areas of chemical research.

References

- 1. grokipedia.com [grokipedia.com]

- 2. scribd.com [scribd.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Polyamide Synthesis

Topic: Polyamide Synthesis: Principles and Alternative Monomer Considerations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyamides are a class of high-performance polymers characterized by repeating units linked by amide bonds (-CO-NH-). Their exceptional thermal stability, chemical resistance, and mechanical strength make them valuable in various applications, from engineering plastics to advanced fibers. The synthesis of polyamides is a cornerstone of polymer chemistry, typically achieved through the condensation polymerization of bifunctional monomers.

This document provides a detailed overview of the conventional methods for polyamide synthesis. It also addresses the chemical principles that govern the selection of appropriate monomers and clarifies why certain compounds, such as 1,4-dichlorohexane, are not suitable for the direct synthesis of polyamides. While this compound is not a conventional monomer for polyamide synthesis, this document will explore its potential reactivity with diamines to form polyamines and contrast this with established polyamide synthesis protocols.

Principles of Polyamide Synthesis

The formation of the amide linkage requires the reaction between a carboxylic acid derivative (such as a dicarboxylic acid or a diacyl chloride) and a primary or secondary amine (such as a diamine). The reaction is a condensation polymerization, where a small molecule, typically water or hydrogen chloride, is eliminated with the formation of each amide bond.

Conventional monomers for polyamide synthesis include:

-

Dicarboxylic acids and diamines : This is a common method for producing aliphatic polyamides like Nylon 6,6, which is synthesized from adipic acid (a six-carbon dicarboxylic acid) and hexamethylenediamine (B150038) (a six-carbon diamine).

-

Diacyl chlorides and diamines : The use of more reactive diacyl chlorides allows for lower reaction temperatures.

-

Aminocarboxylic acids or lactams : A single monomer containing both an amine and a carboxylic acid group (or its cyclic form, a lactam) can also undergo self-condensation to form a polyamide, such as in the synthesis of Nylon 6 from caprolactam.

Consideration of this compound as a Monomer

This compound is a dihaloalkane and lacks the necessary carboxylic acid or acyl chloride functional groups to form an amide bond upon reaction with a diamine. The reaction of a haloalkane with an amine is a nucleophilic substitution that leads to the formation of a C-N bond, resulting in a secondary amine. When a dihaloalkane like this compound reacts with a diamine, the resulting polymer is a polyamine , linked by secondary amine groups, not amide groups. This process is known as polyalkylation.

While polyamines are a distinct class of polymers with their own applications, they do not possess the characteristic properties of polyamides that arise from the hydrogen bonding and polarity of the amide linkage.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a Polyamine from this compound and Hexamethylenediamine

This protocol describes a hypothetical procedure for the synthesis of a polyamine. It is important to note that the product of this reaction is not a polyamide .

Materials:

-

This compound

-

Hexamethylenediamine

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide, DMF)

-

Acid scavenger (e.g., triethylamine (B128534) or potassium carbonate)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve hexamethylenediamine (1.0 equivalent) and the acid scavenger (2.2 equivalents) in the anhydrous solvent.

-

Purge the system with inert gas.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours to ensure complete reaction.

-

Monitor the reaction progress by techniques such as titration or spectroscopy.

-

Upon completion, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent (e.g., water or methanol).

-

Filter the precipitated polyamine, wash thoroughly with the non-solvent to remove unreacted monomers and salts, and dry under vacuum.

Protocol 2: Synthesis of an Aromatic Polyamide (Aramid) via Low-Temperature Solution Polycondensation

This protocol details a standard method for synthesizing a high-performance aromatic polyamide from a diacyl chloride and a diamine.

Materials:

-

Isophthaloyl chloride

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Anhydrous Lithium Chloride (LiCl)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

-

Under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (1.0 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP. Stir until all solids have dissolved.

-

Cool the diamine solution to 0 °C using an ice bath.

-

Dissolve isophthaloyl chloride (1.0 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel.

-

Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Precipitate the polyamide by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol (B129727), with vigorous stirring.

-

Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any residual solvent, unreacted monomers, and by-products.

-

Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer properties for the synthesis of aromatic polyamides based on literature data for structurally similar polymers.

Table 1: Reaction Conditions for Aromatic Polyamide Synthesis

| Parameter | Condition |

| Monomers | Aromatic Diamine, Aromatic Diacyl Chloride |

| Solvent | Anhydrous NMP or DMAc with LiCl |

| Monomer Concentration | 10-20% (w/v) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 2: Typical Properties of Aromatic Polyamides (Aramids)

| Property | Value Range |

| Inherent Viscosity (dL/g) | 0.5 - 2.0 |

| Glass Transition Temperature (Tg) | 250 - 350 °C |

| Tensile Strength (MPa) | 80 - 150 |

| Tensile Modulus (GPa) | 2.5 - 4.0 |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) |

Visualizations

Caption: Standard Polyamide Synthesis Reaction.

Caption: Hypothetical Polyamine Synthesis.

Caption: Experimental Workflow for Polyamide Synthesis.

Application of 1,4-Dichlorohexane in the Synthesis of a Busulfan Analogue: A Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorohexane is a versatile, difunctional electrophile that holds potential as a starting material in the synthesis of various pharmaceutical intermediates. Its two chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups and the construction of larger molecules. This application note details a two-step synthetic protocol for the preparation of a hexane-based analogue of Busulfan (B1668071), a well-established alkylating agent used in cancer chemotherapy. The synthesized intermediate, hexane-1,4-diyl dimethanesulfonate, can be investigated for its potential as an active pharmaceutical ingredient (API).

Alkylating agents like Busulfan exert their cytotoxic effects by crosslinking DNA, which ultimately inhibits DNA replication and transcription, leading to cell death in rapidly dividing cancer cells. The hexane (B92381) backbone of the synthesized analogue may influence its lipophilicity and transport properties, potentially leading to altered efficacy or toxicity profiles compared to Busulfan.

Synthetic Pathway Overview

The proposed synthesis involves a two-step process commencing with the hydrolysis of this compound to yield hexane-1,4-diol (B92695). This intermediate is then subjected to mesylation using methanesulfonyl chloride in the presence of a base to afford the target busulfan analogue, hexane-1,4-diyl dimethanesulfonate.

Caption: Synthetic workflow for the preparation of a Busulfan analogue from this compound.

Experimental Protocols

Step 1: Synthesis of Hexane-1,4-diol from this compound

Objective: To synthesize hexane-1,4-diol via the hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Water (deionized)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl, for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize with hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude hexane-1,4-diol.

-

Purify the crude product by distillation or recrystallization.

Step 2: Synthesis of Hexane-1,4-diyl dimethanesulfonate

Objective: To synthesize the Busulfan analogue by mesylation of hexane-1,4-diol.

Materials:

-

Hexane-1,4-diol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve hexane-1,4-diol and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude hexane-1,4-diyl dimethanesulfonate by column chromatography or recrystallization.

Data Presentation

| Parameter | Step 1: Hydrolysis (Expected) | Step 2: Mesylation (Expected) |

| Reactants | This compound, NaOH | Hexane-1,4-diol, MsCl, Et₃N |

| Solvent | Water | Dichloromethane |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 4-8 hours | 2-4 hours |

| Product | Hexane-1,4-diol | Hexane-1,4-diyl dimethanesulfonate |

| Yield | 60-70% | 80-90% |

| Purification Method | Distillation/Recrystallization | Column Chromatography/Recrystallization |

Mechanism of Action: DNA Alkylation

The synthesized Busulfan analogue is expected to act as a bifunctional alkylating agent. The methanesulfonate (B1217627) groups are excellent leaving groups, allowing the terminal carbons of the hexane chain to be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases. This can lead to the formation of inter- and intrastrand crosslinks in the DNA double helix.

Caption: Proposed mechanism of DNA alkylation by the Busulfan analogue.

Conclusion